N',N''-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide]
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Overview
Description
N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] is a complex organic compound that belongs to the family of phenanthroline derivatives. Phenanthroline is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions. This particular compound is characterized by its unique structure, which includes bromophenoxy and propanehydrazide groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] typically involves multiple steps. One common method starts with the preparation of 1,10-phenanthroline-2,9-dicarbaldehyde from 2,9-dimethyl-1,10-phenanthroline using selenium dioxide in dioxane . The dicarbaldehyde is then reacted with hydrazine derivatives to form the final compound. The reaction conditions often include refluxing in an appropriate solvent and the use of catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline-2,9-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups into the bromophenoxy moiety.
Scientific Research Applications
N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] has several scientific research applications:
Mechanism of Action
The mechanism of action of N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets such as DNA and proteins, leading to various biological effects. The compound’s structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its metal complexes can catalyze redox reactions, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A classic ligand in coordination chemistry, known for its strong binding to metal ions.
2,9-Dimethyl-1,10-phenanthroline (Neocuproine): Similar in structure but with methyl groups instead of bromophenoxy groups.
4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: These compounds have different substituents at the 4 and 7 positions, affecting their photophysical properties.
Uniqueness
N’,N’'-[1,10-phenanthroline-2,9-diyldi(E)methylylidene]bis[3-(3-bromophenoxy)propanehydrazide] is unique due to its combination of bromophenoxy and propanehydrazide groups, which enhance its ability to form stable complexes and interact with biological targets. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
Molecular Formula |
C32H26Br2N6O4 |
---|---|
Molecular Weight |
718.4 g/mol |
IUPAC Name |
3-(3-bromophenoxy)-N-[(E)-[9-[(E)-[3-(3-bromophenoxy)propanoylhydrazinylidene]methyl]-1,10-phenanthrolin-2-yl]methylideneamino]propanamide |
InChI |
InChI=1S/C32H26Br2N6O4/c33-23-3-1-5-27(17-23)43-15-13-29(41)39-35-19-25-11-9-21-7-8-22-10-12-26(38-32(22)31(21)37-25)20-36-40-30(42)14-16-44-28-6-2-4-24(34)18-28/h1-12,17-20H,13-16H2,(H,39,41)(H,40,42)/b35-19+,36-20+ |
InChI Key |
IIGIHADSRLXOIZ-CQFWSYKGSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)N/N=C/C2=NC3=C(C=C2)C=CC4=C3N=C(C=C4)/C=N/NC(=O)CCOC5=CC(=CC=C5)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCC(=O)NN=CC2=NC3=C(C=CC4=C3N=C(C=C4)C=NNC(=O)CCOC5=CC(=CC=C5)Br)C=C2 |
Origin of Product |
United States |
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